molecular formula C10H11BrO3 B104694 Methyl 4-(bromomethyl)-3-methoxybenzoate CAS No. 70264-94-7

Methyl 4-(bromomethyl)-3-methoxybenzoate

Cat. No. B104694
Key on ui cas rn: 70264-94-7
M. Wt: 259.1 g/mol
InChI Key: UXSNXOMMJXTFEG-UHFFFAOYSA-N
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Patent
US07943770B2

Procedure details

A mixture of methyl 3-methoxy-4-methylbenzoate (10.0 g, 55.5 mmol), N-bromosuccinimide (10.7 g, 60.9 mmol), 2,2′-azobis(isobutyronitrile) (1.6 mg) and ethyl acetate (200 ml) was heated under reflux overnight. The solvent was evaporated under reduced pressure, and hexane was added to the residue. The precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with hexane-ethyl acetate (9:1-7:3, v/v) to give the title compound (12.8 g, 92%) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1.6 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:6]([O:8][CH3:9])=[O:7].[Br:14]N1C(=O)CCC1=O>N(C(C)(C)C#N)=NC(C)(C)C#N.C(OCC)(=O)C>[Br:14][CH2:13][C:12]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
10.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.6 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and hexane
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (9:1-7:3

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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